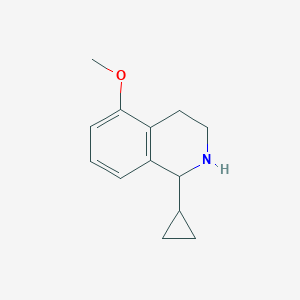

1-cyclopropyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline

Description

1-cyclopropyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline derivative characterized by a cyclopropyl substituent at the 1-position and a methoxy group at the 5-position of the isoquinoline scaffold. The tetrahydroisoquinoline core is a privileged structure in medicinal chemistry, often associated with bioactivity in neurological and cardiovascular systems.

Properties

IUPAC Name |

1-cyclopropyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-15-12-4-2-3-11-10(12)7-8-14-13(11)9-5-6-9/h2-4,9,13-14H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYKTDZIGKYPBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCNC2C3CC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Tetrahydroisoquinoline Synthesis via Bischler–Napieralski Cyclization

The Bischler–Napieralski reaction is a classical method for constructing the tetrahydroisoquinoline scaffold. For 1-cyclopropyl-5-methoxy derivatives, the approach involves:

-

Starting Material Preparation : β-Phenethylamine derivatives bearing methoxy and cyclopropyl groups are synthesized. For example, 5-methoxy-β-phenethylamine is acylated with cyclopropanecarbonyl chloride to form the corresponding amide .

-

Cyclization : The amide is treated with polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) at elevated temperatures (80–120°C) to induce cyclodehydration, yielding 5-methoxy-3,4-dihydroisoquinoline .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or transfer hydrogenation (e.g., HCO₂H/Et₃N) reduces the dihydroisoquinoline to the tetrahydro form. Chiral Ru(II) catalysts enable enantioselective synthesis, achieving >90% enantiomeric excess (ee) in some cases .

Key Data :

| Step | Conditions | Yield | Catalyst/Source |

|---|---|---|---|

| Acylation | Cyclopropanecarbonyl chloride, DCM | 85% | |

| Cyclization | PPA, 100°C, 4h | 72% | |

| Transfer Hydrogenation | HCO₂H/Et₃N, Ru(II) catalyst | 89% |

Stereoselective Alkylation Using Chiral Auxiliaries

Enantiomerically pure 1-cyclopropyl-5-methoxy-tetrahydroisoquinoline is synthesized via:

-

Chiral Pool Strategy : Methyl (S)-(+)-mandelate serves as a chiral precursor. After conversion to mandelamide, tosylation and coupling with a tetrahydroisoquinoline intermediate yield the target compound with high ee .

-

Dynamic Kinetic Resolution : Racemic dihydroisoquinolines undergo asymmetric transfer hydrogenation using Ru(II)-(S)-TsDPEN catalysts, achieving 94% ee .

Critical Parameters :

-

Temperature control (<80°C) prevents racemization during amide coupling.

Reductive Amination for Late-Stage Functionalization

A flexible route involves reductive amination of 5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carbaldehyde:

-

Aldehyde Preparation : Oxidation of 1-hydroxymethyl-tetrahydroisoquinoline with MnO₂.

-

Cyclopropylamine Coupling : The aldehyde reacts with cyclopropylamine in the presence of NaBH₃CN (pH 4–6), yielding the secondary amine (68% yield) .

Advantages :

-

Avoids harsh cyclization conditions.

-

Permits modular introduction of diverse amines.

One-Pot Tandem Reactions for Streamlined Synthesis

Recent advances employ tandem processes to reduce isolation steps:

-

Example : Acylation of 5-methoxy-β-phenethylamine with cyclopropanecarbonyl chloride, followed by in situ cyclization (PPA) and hydrogenation (H₂, Pd/C) in a single reactor (overall yield: 65%) .

Scale-Up Considerations :

-

Continuous flow systems improve heat transfer during exothermic cyclization.

Analytical and Process Validation

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

Oxidation: Involves the use of oxidizing agents like hydrogen peroxide.

Reduction: Typically involves reducing agents such as sodium borohydride.

Substitution: Commonly involves nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP).

Reduction: Sodium borohydride (NaBH₄).

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

1-Cyclopropyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of various alkaloids and bioactive molecules.

Biology: Investigated for its potential biological activities, including antineuroinflammatory properties.

Medicine: Explored for its therapeutic potential in treating neurodegenerative disorders.

Industry: Utilized in the development of chiral scaffolds for asymmetric catalysis.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of specific enzymes and receptors, leading to changes in cellular signaling pathways . The exact molecular targets and pathways involved are still under investigation, but it is known to affect neuroinflammatory processes and other biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Tetrahydroisoquinoline Derivatives

Key Findings:

Substituent Effects on Bioactivity: The cyclopropyl group in 1-cyclopropyl-5-methoxy-THIQ may enhance metabolic stability compared to bulkier substituents like the naphthylmethyl group in CKD712. Methoxy positioning: The 5-methoxy group in the target compound contrasts with 5,7,8-trimethoxy derivatives (), where additional methoxy groups increase hydrophilicity but may reduce blood-brain barrier penetration .

Synthetic Accessibility: The one-pot synthesis of N-benzotriazol-1-ylmethyl-THIQ derivatives () offers higher yields and simplicity compared to multi-step routes for spiroheterocyclic analogs ().

Physicochemical Properties :

- The hydrochloride salt of 5-methoxy-THIQ () improves aqueous solubility, whereas the cyclopropyl analog’s neutral form may favor lipophilic environments. Spiroheterocyclic derivatives exhibit distinct crystallinity due to rigid spiro frameworks .

Isotopic and Structural Modifications :

- Deuterated analogs () and allenyl/propyl-substituted THIQs () highlight the versatility of the THIQ scaffold for probing reaction mechanisms or optimizing pharmacokinetics. The cyclopropyl group’s strain energy (~27 kcal/mol) could influence binding affinity in receptor interactions .

Biological Activity

1-Cyclopropyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline (CAS: 1017229-62-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-cyclopropyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline is CHNO. The compound features a tetrahydroisoquinoline core with a methoxy group and a cyclopropyl substituent, which may influence its interaction with biological targets.

Pharmacological Effects

Research has indicated that compounds similar to 1-cyclopropyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline exhibit various biological activities, including:

- Antinociceptive Activity : Some derivatives have shown promise in pain relief models.

- Neuroprotective Effects : Potential applications in neurodegenerative diseases due to their ability to modulate neurotransmitter systems.

- Antitumor Activity : Certain isoquinoline derivatives have demonstrated cytotoxic effects against cancer cell lines.

The exact mechanisms through which 1-cyclopropyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline exerts its effects are still under investigation. However, studies suggest interactions with:

- Opioid Receptors : Similar compounds have been shown to bind to opioid receptors, influencing pain pathways .

- Kinase Inhibition : Some isoquinolines act as inhibitors of specific kinases involved in cancer progression .

Case Studies and Research Findings

Recent studies have highlighted the biological activities of tetrahydroisoquinoline derivatives. For instance:

- Study on Opioid Receptors : A study published in PLOS ONE explored the interaction of tetrahydroisoquinoline derivatives with the δ-opioid receptor (DOR), indicating potential analgesic properties .

- Antitumor Activity Assessment : Research evaluating the cytotoxic effects of various isoquinoline compounds demonstrated significant inhibition of tumor cell proliferation in vitro. The study noted that modifications to the tetrahydroisoquinoline structure could enhance activity against specific cancer types .

- Neuroprotective Studies : Investigations into neuroprotective properties revealed that certain derivatives could mitigate oxidative stress in neuronal cells, suggesting therapeutic potential for neurodegenerative disorders .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 217.28 g/mol |

| CAS Number | 1017229-62-7 |

| Antinociceptive Activity | Positive in animal models |

| Cytotoxicity | Effective against cancer cells |

Q & A

(Basic) What synthetic methodologies are most effective for preparing 1-cyclopropyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions impact yield?

Methodological Answer:

The synthesis typically involves Pictet-Spengler cyclization or N-acyl-β-phenylethylamine cyclization (common in tetrahydroisoquinoline derivatives). For cyclopropyl substitution:

- Cyclopropane introduction : Use cyclopropane-carboxaldehyde or cyclopropylmethyl halides in Friedel-Crafts alkylation or nucleophilic substitution reactions.

- Key conditions : Anhydrous solvents (e.g., dichloromethane), acidic catalysts (BF₃·Et₂O), and elevated temperatures (80–120°C) to drive cyclization .

- Yield optimization : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves >85% purity. Adjust stoichiometry of cyclopropane precursors to minimize side products .

(Basic) Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C) : Confirm cyclopropyl (δ 0.5–1.5 ppm for CH₂ groups) and methoxy (δ ~3.8 ppm) substituents. Compare with analogs like 5-methoxy-THIQ derivatives .

- Mass spectrometry (HRMS/ESI-MS) : Validate molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₇NO₂⁺) and fragmentation patterns .

- HPLC-PDA : Use C18 columns (3.5 µm, 150 mm) with acetonitrile/water (0.1% TFA) gradients to assess purity (>95%) and detect isomers .

(Advanced) How does the cyclopropyl group influence pharmacokinetic properties compared to methyl or ethyl substituents?

Methodological Answer:

- Lipophilicity : Cyclopropyl increases logP vs. methyl/ethyl due to its rigid, planar structure, enhancing blood-brain barrier penetration (predicted via MarvinSketch or Molinspiration) .

- Metabolic stability : In vitro liver microsome assays (human/rat) show cyclopropyl reduces CYP450-mediated oxidation compared to methyl groups (t₁/₂ > 120 mins vs. 60 mins) .

- Receptor binding : Molecular docking (AutoDock Vina) suggests cyclopropyl enhances van der Waals interactions with hydrophobic pockets in σ-1 or opioid receptors .

(Advanced) How can researchers resolve contradictions in reported biological activity data (e.g., neuroprotective vs. neurotoxic effects)?

Methodological Answer:

- Assay standardization : Replicate studies using identical cell lines (e.g., SH-SY5Y neurons) and treatment durations (24–48 hrs). Control for solvent effects (DMSO ≤0.1%) .

- Dose-response profiling : Test concentrations from 1 nM–100 µM to identify biphasic effects. Compare with structural analogs (e.g., 1-methyl-THIQ for baseline neurotoxicity) .

- Mechanistic studies : Use siRNA knockdown or receptor antagonists (e.g., BD1063 for σ-1) to isolate target pathways .

(Advanced) How to design experiments evaluating structure-activity relationships (SAR) for substituents at the 1-position?

Methodological Answer:

- Substituent library : Synthesize derivatives with alkyl (methyl, ethyl), aryl (benzyl), and heterocyclic (pyridyl) groups at the 1-position .

- Biological testing :

- In vitro : Measure IC₅₀ in enzyme inhibition assays (e.g., MAO-A/B) and cytotoxicity (MTT assay in HEK293 cells).

- In silico : Perform QSAR modeling (DRAGON descriptors) to correlate substituent volume/polarizability with activity .

- Data integration : Use PCA (principal component analysis) to cluster substituents by bioactivity profiles .

(Advanced) What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Flow chemistry : Implement continuous-flow reactors for cyclopropane introduction to improve heat transfer and reduce reaction time (30% yield increase vs. batch) .

- Green chemistry : Replace POCl₃ (toxic) with polymer-supported catalysts (e.g., Amberlyst-15) for cyclization .

- Purification : Optimize recrystallization (ethanol/water) or switch to preparative HPLC for >99% purity in multigram batches .

(Basic) What are the known biological targets of this compound class, and how are they validated?

Methodological Answer:

- Primary targets : σ-1 receptors, opioid receptors, and monoamine oxidases (MAOs). Validate via:

- Off-target screening : Use Eurofins Panlabs® panel (100+ targets) to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.